PD173952
Übersicht
Beschreibung
The compound is a type of pyrido[2,3-d]pyrimidin-7-one . It has been studied as a BCR kinase inhibitor for B lymphoid malignancies .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular formula of the compound is C26H27Cl2N5O2 . The structure includes a pyrido[2,3-d]pyrimidin-7-one scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and another condensation .Physical and Chemical Properties Analysis
The compound is a pale-yellow solid with a melting point of 225–226°C (MeCN). The IR spectrum (KBr), ν, cm –1: 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research has focused on synthesizing and evaluating the biological activities of various pyrimidine derivatives, which have shown antibacterial, antifungal, and antitubercular activities. These compounds are synthesized through reactions involving morpholine, indicating the potential for diverse biological activities in related compounds (Patel, Desai, Desai, & Chikhalia, 2003).
Potential in Drug Discovery
- Morpholine derivatives, including those linked to pyrimidine rings, have been synthesized and evaluated for their potential as therapeutic agents. These include investigations into their antihypertensive properties, suggesting the utility of structurally related compounds in developing new medications (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antimicrobial and Antifungal Applications
- Novel synthesis methods have led to the development of pyrimidine derivatives with significant antimicrobial and antifungal activities, showcasing the potential of these compounds in addressing resistant microbial strains (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antitumor and Anti-Inflammatory Activities
- The synthesis of morpholine-based heterocycles has been explored for their antitumor evaluation and molecular docking, demonstrating the relevance of such compounds in cancer research and the potential for developing new anticancer agents (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).
Synthesis Techniques and Chemical Characterization
- Advanced synthesis techniques, including microwave-assisted synthesis, have been employed to create pyrimidine and thienopyrimidine derivatives, which are evaluated for their antimicrobial, anti-inflammatory, and analgesic properties. This highlights the versatility of these compounds in medicinal chemistry (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family, which plays a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is believed to be the primary mechanism of its anticancer activity . The specific role of steric, electrostatic, and hydrophobic fields of the compounds for anticancer activity has been derived by mathematical equations .
Biochemical Pathways
The inhibition of EGFR affects various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The disruption of these pathways leads to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated in silico . These evaluations help in understanding the compound’s bioavailability and potential for designing better derivatives with less toxicity .
Result of Action
The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma . The inhibition of EGFR leads to the disruption of cell proliferation and survival pathways, resulting in the inhibition of cancer cell growth .
Biochemische Analyse
Biochemical Properties
The 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one compound’s inhibitory activity against EGFR kinase is believed to be the mechanism of its anticancer activity .
Cellular Effects
6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one has shown to have significant effects on various types of cells. It influences cell function by inhibiting EGFR, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one involves binding interactions with biomolecules, specifically EGFR. It exerts its effects at the molecular level by inhibiting EGFR, leading to changes in gene expression .
Eigenschaften
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEJMVDCQZRHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416167 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305820-75-1 | |
Record name | PD-173952 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-173952 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17041 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-173952 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.